molecular formula C13H17N5S B1396415 4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol CAS No. 1338494-80-6

4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1396415
M. Wt: 275.38 g/mol
InChI Key: YSYSMHTYFJCHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol (PPT) is a synthetic compound with a wide range of applications in scientific research. PPT has been used in various fields such as biological sciences, chemistry, material sciences, and biochemistry. PPT is a versatile compound with multiple potential applications due to its unique chemical structure.

Scientific Research Applications

Synthesis and Antimicrobial Applications

Compounds involving the core structure of 4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol have been extensively studied for their synthesis methodologies and antimicrobial properties. Dave et al. (2007) explored the synthesis of various derivatives, revealing their potential for antimicrobial and antitubercular activities. This suggests a valuable application in the development of new antimicrobial agents (Dave et al., 2007). Furthermore, Bayrak et al. (2009) conducted a comprehensive study on the synthesis of new 1,2,4-triazoles and their derivatives, highlighting their significant antimicrobial activities, which could be crucial in combating various bacterial and fungal infections (Bayrak et al., 2009).

Corrosion Inhibition

Ansari et al. (2014) and Tansug (2017) investigated the efficacy of certain derivatives as corrosion inhibitors, particularly in the protection of metals in corrosive environments. Their findings demonstrate the compounds' potential in the field of industrial maintenance and protection, offering a method to enhance the longevity of metal structures and components (Ansari et al., 2014), (Tansug, 2017).

Pharmaceutical Research

Research by Karrouchi et al. (2016) demonstrated the potential of derivatives in pharmaceutical applications, specifically noting their analgesic and antioxidant properties. This insight opens avenues for the development of new medications aimed at pain relief and oxidative stress reduction (Karrouchi et al., 2016).

Structure-Activity Relationship (SAR) Studies

Kumudha (2016) conducted SAR studies to determine the potency of triazole derivatives, providing a foundational understanding for the development of future compounds with enhanced pharmacological activities (Kumudha, 2016).

Miscellaneous Applications

The research by Süleymanoğlu et al. (2017) highlighted the antileishmanial activity of 4-amino-1,2,4-triazole derivatives, showcasing their potential in combating parasitic diseases. Furthermore, the physicochemical studies conducted by Kravchenko et al. (2018) provided valuable data for the synthesis and application of new biologically active compounds (Süleymanoğlu et al., 2017), (Kravchenko et al., 2018).

properties

IUPAC Name

4-amino-3-[(3-phenylpyrrolidin-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5S/c14-18-12(15-16-13(18)19)9-17-7-6-11(8-17)10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYSMHTYFJCHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CC3=NNC(=S)N3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol

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